alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid
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Overview
Description
Alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid is a chemical compound with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol . This compound is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and an acetic acid moiety. It is used primarily in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a benzofuran derivative with a phenylacetic acid derivative in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Alpha-Hydroxy acids: Compounds like glycolic acid, lactic acid, and citric acid share similar structural features and chemical properties.
Benzofuran derivatives: Compounds such as 2-phenylbenzofuran and 3-methylbenzofuran are structurally related and exhibit similar reactivity.
Uniqueness
Alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
42434-98-0 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-hydroxy-2-(3-phenyl-1-benzofuran-7-yl)propanoic acid |
InChI |
InChI=1S/C17H14O4/c1-17(20,16(18)19)14-9-5-8-12-13(10-21-15(12)14)11-6-3-2-4-7-11/h2-10,20H,1H3,(H,18,19) |
InChI Key |
OVJJASWJBZNICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)(C(=O)O)O |
Origin of Product |
United States |
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